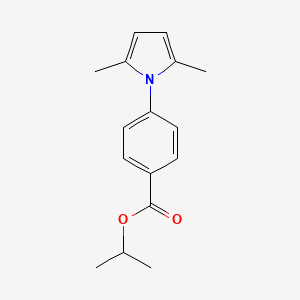
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione is an organic compound that features both pyridyl and methoxyphenyl groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione typically involves multi-step organic reactions. One possible route could involve the condensation of a pyridyl ketone with a methoxyphenyl aldehyde under basic conditions, followed by further functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and other advanced chemical engineering techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups could be oxidized to form corresponding phenols.
Reduction: The carbonyl groups could be reduced to alcohols.
Substitution: The methoxy groups could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenolic compounds, while reduction could yield alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione would depend on its specific interactions with biological targets. This could involve binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies would be required to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methoxy-2-pyridyl)-3-phenylpropane-1,3-dione: Lacks the methoxy group on the phenyl ring.
1-(2-Pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione: Lacks the methoxy group on the pyridyl ring.
Uniqueness
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione is unique due to the presence of methoxy groups on both the pyridyl and phenyl rings, which could influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H15NO4 |
|---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3-(3-methoxypyridin-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C16H15NO4/c1-20-12-7-5-11(6-8-12)13(18)10-14(19)16-15(21-2)4-3-9-17-16/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
XNYUDDCZOMLTFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)

![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)

![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)

![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)


![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)

![Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione](/img/structure/B13777197.png)
